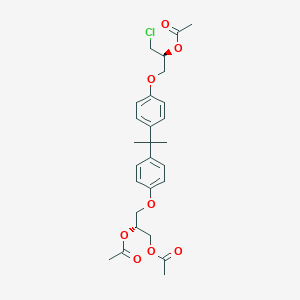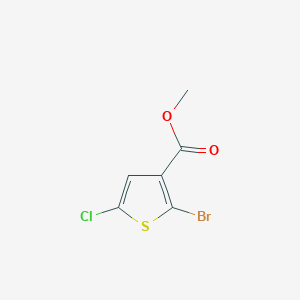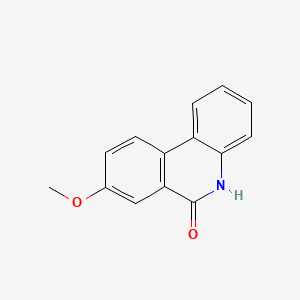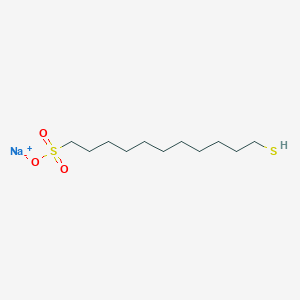
Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibenzoylmethane)mono(phenanthroline)erbium is a coordination compound that features erbium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The structure consists of three dibenzoylmethane ligands and one phenanthroline ligand coordinated to an erbium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.
Major Products
The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.
Aplicaciones Científicas De Investigación
Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium: Similar structure but with europium as the central metal ion. Known for its red luminescence.
Tris(8-hydroxyquinolinato)erbium: Another erbium-based compound with different ligands, used in similar applications.
Europium(III)tris(1,3-diphenyl-1,3-propanedionato)mono(1,10-phenanthroline): Similar coordination environment but with europium instead of erbium.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific combination of ligands and the erbium ion, which provides distinct luminescent properties. The choice of ligands influences the stability, solubility, and emission characteristics, making this compound particularly suitable for applications requiring green luminescence.
Propiedades
Fórmula molecular |
C57H41ErN2O6 |
|---|---|
Peso molecular |
1017.2 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
Clave InChI |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
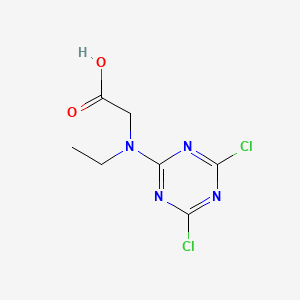




![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
